N-pyrimidin-2-ylpropanamide
Description
N-Pyrimidin-2-ylpropanamide is a heterocyclic amide compound featuring a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) linked via an amide bond to a propanamide group. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their role in nucleic acid analogs and enzyme inhibitors .
Properties
CAS No. |
16699-13-1 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N-pyrimidin-2-ylpropanamide |
InChI |
InChI=1S/C7H9N3O/c1-2-6(11)10-7-8-4-3-5-9-7/h3-5H,2H2,1H3,(H,8,9,10,11) |
InChI Key |
DWTFNIVLILBVAQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC=CC=N1 |
Canonical SMILES |
CCC(=O)NC1=NC=CC=N1 |
Synonyms |
N-pyrimidin-2-yl-propionamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provides data on pyridinyl-substituted propanamides, which serve as structural analogs to N-pyrimidin-2-ylpropanamide. Key comparisons include:
Table 1: Structural and Physical Properties of Pyridinyl Propanamides
*Molecular weight estimated based on hydroxyl substitution.
Key Observations:
Structural Differences: Heterocycle Type: Pyridine (one nitrogen atom) vs. pyrimidine (two nitrogen atoms). Substituent Effects: The hydroxyl group in N-(3-hydroxy-2-pyridinyl)-2,2-dimethylpropanamide introduces hydrogen-bonding capability, which may improve solubility compared to non-hydroxylated analogs .
Physical Properties :
- Melting Points : The 4-pyridinyl analog has a significantly higher melting point (170°C) than the 2-pyridinyl derivative (71–75°C), likely due to differences in crystal packing and intermolecular interactions .
- Molecular Weight : All analogs share a similar backbone, with variations arising from substituents (e.g., hydroxyl groups increase molecular weight).
Reactivity and Stability :
- Pyridinyl propanamides with electron-withdrawing groups (e.g., pyridine’s nitrogen) may exhibit greater acid stability compared to pyrimidinyl analogs, where the second nitrogen could increase susceptibility to hydrolysis.
Research Implications and Limitations
- Data Gaps : Direct experimental data for this compound (e.g., melting point, solubility) are absent in the provided evidence. Extrapolations are based on structural analogs.
- Biological Relevance : Pyrimidine derivatives are often explored as kinase inhibitors or antiviral agents. Comparative studies with pyridinyl analogs could clarify the impact of nitrogen positioning on target selectivity .
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